molecular formula C9H21O4P B14663372 Bis(2-methylpropoxy)phosphorylmethanol CAS No. 41304-46-5

Bis(2-methylpropoxy)phosphorylmethanol

Cat. No.: B14663372
CAS No.: 41304-46-5
M. Wt: 224.23 g/mol
InChI Key: XPRBYYPEKCAWJL-UHFFFAOYSA-N
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Description

Bis(2-methylpropoxy)phosphorylmethanol is an organophosphorus compound characterized by a central phosphorus atom bonded to two 2-methylpropoxy (isobutoxy) groups and a methanol moiety.

Properties

CAS No.

41304-46-5

Molecular Formula

C9H21O4P

Molecular Weight

224.23 g/mol

IUPAC Name

bis(2-methylpropoxy)phosphorylmethanol

InChI

InChI=1S/C9H21O4P/c1-8(2)5-12-14(11,7-10)13-6-9(3)4/h8-10H,5-7H2,1-4H3

InChI Key

XPRBYYPEKCAWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(CO)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropoxy)phosphorylmethanol typically involves the reaction of phosphorus oxychloride with 2-methylpropanol in the presence of a catalyst. The reaction conditions include maintaining a specific temperature range and controlling the molar ratios of the reactants . The process involves several steps, including the addition of reactants, stirring, and removal of by-products such as hydrogen chloride gas.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and equipment to ensure efficiency and safety. The reaction is typically carried out in large reaction vessels with precise control over temperature, pressure, and reactant flow rates .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropoxy)phosphorylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphonic acid esters, phosphine oxides, and substituted phosphorylmethanol derivatives.

Scientific Research Applications

Bis(2-methylpropoxy)phosphorylmethanol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of bis(2-methylpropoxy)phosphorylmethanol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions and other nucleophilic sites, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium Iodide

Structure :

  • Phosphoryl core with a methyl(2-methylpropoxy) group.
  • Includes a thioether (-S-) linkage and a quaternary ammonium group.
  • IUPAC Name: N,N-Diethyl-N-methyl-2-{[methyl(2-methylpropoxy)phosphoryl]thio}ethanaminium iodide .

Key Differences :

Property Bis(2-methylpropoxy)phosphorylmethanol N,N-Diethyl-...ethanaminium Iodide
Functional Groups Phosphoryl, methanol Phosphoryl, thioether, quaternary ammonium
Polarity Moderate (neutral organophosphate) High (ionic due to iodide counterion)
Reactivity Likely hydrolytically stable High reactivity (thioether and quaternary ammonium may degrade readily)
Applications Potential use as solvent or polymer additive Likely specialized (e.g., surfactants, chemical synthesis intermediates)

Research Findings :

  • The quaternary ammonium group in the analog enhances water solubility but introduces toxicity risks, whereas this compound’s neutral structure may favor lipid membrane penetration.
  • The thioether group in the analog increases susceptibility to oxidation, unlike the more stable ether linkages in the target compound.

Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)

Structure :

  • Branched 2-methylpropoxy group in an ether linkage.
  • Aromatic phenoxy groups dominate the structure.
  • Use: Synthetic pyrethroid insecticide .

Key Differences :

Property This compound Etofenprox
Core Structure Phosphoryl-methanol Ether-linked aromatic system
Bioactivity Limited data; potential industrial use Neurotoxic insecticide (sodium channel modulation)
Environmental Fate Likely slower degradation (phosphoryl group) Rapid photodegradation (typical of pyrethroids)
Lipophilicity (LogP) Moderate (estimated 1.5–2.5) High (~6.0 due to aromatic rings)

Research Insights :

  • Etofenprox’s 2-methylpropoxy group enhances its volatility and insecticidal efficacy, whereas the phosphoryl group in the target compound may improve thermal stability for industrial applications.
  • The methanol group in this compound could facilitate hydrogen bonding, increasing solubility in polar solvents compared to etofenprox.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structure :

  • Ethoxylated phenol with a bulky tetramethylbutyl substituent.
  • CAS: 9036-19-5 .

Comparison Highlights :

Property This compound 2-(2-[4-(...)ethoxy)ethanol
Branching Short 2-methylpropoxy groups Long ethoxy chain with tetramethylbutyl
Functionality Phosphoryl (electron-withdrawing) Ether and alcohol (electron-donating)
Applications Potential lubricant additive Surfactant or emulsifier

Key Distinction :

  • The phosphoryl group in the target compound may confer flame-retardant properties, whereas the ethoxylated analog’s surfactant behavior stems from its amphiphilic structure.

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